

Usp1-IN-10: A Potent Tricyclic Inhibitor of Ubiquitin-Specific Protease 1

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Usp1-IN-10 is a potent, tricyclic small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme critically involved in DNA damage repair and cancer cell survival. By targeting USP1, **Usp1-IN-10** offers a promising avenue for researchers in oncology and drug development to investigate novel therapeutic strategies, particularly in cancers with compromised DNA repair pathways. This document provides a comprehensive technical overview of **Usp1-IN-10**, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

Usp1-IN-10 is a complex heterocyclic molecule with a tricyclic core. Its detailed chemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	Not available in search results.	
SMILES	COC(N=CN=C1C2CC2)=C1C 3=NC=C4C(N(CC5=CC=C(C6 =NC(C(F) (F)F)=CN6C)C=C5)C7=CN=C N74)=N3	[1]
Molecular Formula	C27H22F3N9O	[1]
Molecular Weight	545.52 g/mol	[1]
CAS Number	2857051-98-8	[1]
Appearance	Solid powder (presumed)	
Solubility	Soluble in DMSO. Solubility in other solvents like ethanol and water is not specified. [2][3]	
Storage	Store as a solid at -20°C for long-term stability.	

Mechanism of Action

Usp1-IN-10 exerts its biological effects through the potent and specific inhibition of the deubiquitinating activity of USP1. USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), plays a crucial role in two major DNA damage response pathways: the Fanconi Anemia (FA) pathway and the Translesion Synthesis (TLS) pathway.[4][5]

In these pathways, USP1 removes monoubiquitin from key protein substrates, namely FANCD2 (Fanconi anemia complementation group D2) and PCNA (Proliferating Cell Nuclear Antigen).[6] [7] The ubiquitination of these proteins is a critical signal for the recruitment of DNA repair machinery to sites of DNA damage. By deubiquitinating them, USP1 effectively terminates this signal.

By inhibiting USP1, **Usp1-IN-10** leads to the hyper-accumulation of monoubiquitinated FANCD2 and PCNA. This sustained ubiquitination disrupts the normal progression of DNA

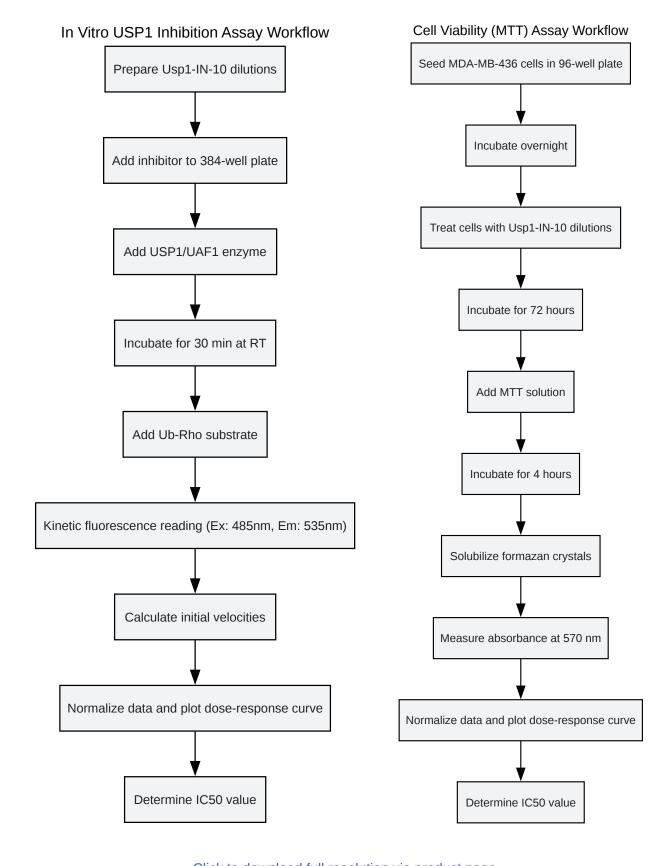
repair, leading to genomic instability and ultimately inducing apoptosis in cancer cells, particularly those with pre-existing DNA repair defects such as BRCA mutations.

Biological Activity

Usp1-IN-10 has demonstrated potent inhibitory activity in both biochemical and cell-based assays.

Assay Type	Target/Cell Line	IC₅o Value	Reference
In Vitro Inhibition	USP1	7.6 nM	
Cell Viability	MDA-MB-436	21.58 nM	

Signaling Pathway


The following diagram illustrates the central role of USP1 in the DNA damage response and the mechanism of action of **Usp1-IN-10**.

DNA Damage DNA Damage activates Upstream Signaling E3 Ligases (e.g., FANCL, RAD18) Usp1-IN-10 monoubiquitinates inhibits monoubiquitinates USP1 Complex Substrates FANCD2 PCNA USP1 deubiquitinates forms complex deubiquitinate promotes FANCD2-Ub UAF1 PCNA-Ub activates activates Downstream Pathways Fanconi Anemia Pathway Translesion Synthesis Apoptosis **DNA** Repair Cell Survival

USP1 Signaling in DNA Damage Response

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. genesandcancer.com [genesandcancer.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between Translesion Synthesis, Fanconi Anemia Network, and Homologous Recombination Repair Pathways in Interstrand DNA Crosslink Repair and Development of Chemoresistance PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Usp1-IN-10: A Potent Tricyclic Inhibitor of Ubiquitin-Specific Protease 1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583184#usp1-in-10-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com